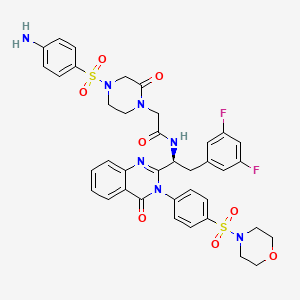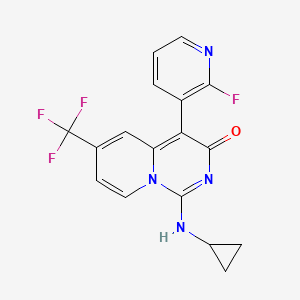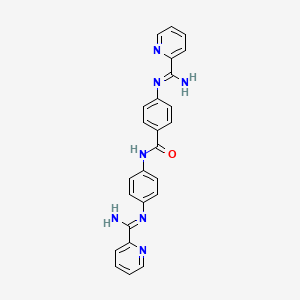
Cy7 tyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy7 tyramide is a compound that contains the Cy7 fluorophore, which is a near-infrared (NIR) fluorescent dye. This compound is widely used in tyramide signal amplification (TSA) techniques, which are employed to enhance the sensitivity of various assays, including immunohistochemistry and in situ hybridization . The NIR excitation and emission properties of this compound make it an ideal choice for applications where common tyramides may interfere due to the inherent fluorescence of tissues or other samples .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cy7 tyramide involves the synthesis of the Cy7 fluorophore, followed by its conjugation with tyramide. The Cy7 fluorophore is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The final step involves the conjugation of the Cy7 fluorophore with tyramide under mild conditions to preserve the integrity of the fluorophore .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to prevent degradation and maintain its fluorescence properties .
化学反応の分析
Types of Reactions
Cy7 tyramide undergoes several types of chemical reactions, including:
Substitution: The oxidized tyramide can covalently bind to tyrosine residues on proteins, facilitating signal amplification.
Common Reagents and Conditions
Hydrogen Peroxide: Used as an oxidizing agent in the presence of HRP.
HRP: Catalyzes the oxidation of this compound.
Buffers: Tris buffer at pH 7.4 is commonly used to maintain optimal reaction conditions.
Major Products Formed
The major product formed from the oxidation of this compound is a highly reactive free radical that covalently binds to tyrosine residues on proteins, enhancing the signal in various assays .
科学的研究の応用
Cy7 tyramide is extensively used in scientific research due to its unique properties:
Immunohistochemistry: Enhances the sensitivity of antibody-based detection methods, allowing for the visualization of low-abundance targets.
In Situ Hybridization: Used to detect specific nucleic acid sequences with high sensitivity.
Multiplex Assays: Enables the simultaneous detection of multiple targets in a single sample.
Medical Diagnostics: Applied in diagnostic assays to improve the detection of biomarkers.
Biological Research: Used in studies involving protein-protein interactions, cellular localization, and signal transduction pathways.
作用機序
Cy7 tyramide exerts its effects through the following mechanism:
Oxidation by HRP: In the presence of hydrogen peroxide, HRP catalyzes the oxidation of this compound to form a highly reactive free radical.
Covalent Binding: The oxidized tyramide covalently binds to tyrosine residues on proteins, resulting in signal amplification.
Fluorescence Detection: The Cy7 fluorophore emits NIR fluorescence, which can be detected using standard Cy7 filter sets.
類似化合物との比較
Cy7 tyramide is unique due to its NIR fluorescence properties, which reduce interference from the inherent fluorescence of tissues. Similar compounds include:
Cy3 tyramide: Emits in the visible range and is used for applications requiring different excitation and emission wavelengths.
Cy5 tyramide: Another NIR fluorophore but with different excitation and emission properties compared to Cy7.
Fluorescein tyramide: Emits in the visible range and is commonly used in various fluorescence-based assays.
This compound stands out due to its superior performance in applications requiring minimal background interference and high sensitivity .
特性
分子式 |
C49H66N4O8S2 |
|---|---|
分子量 |
903.2 g/mol |
IUPAC名 |
(2E)-1-ethyl-2-[(2E,4E,6E)-7-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole-5-sulfonate;triethylazanium |
InChI |
InChI=1S/C43H51N3O8S2.C6H15N/c1-6-45-37-24-22-33(55(49,50)51)29-35(37)42(2,3)39(45)15-11-8-7-9-12-16-40-43(4,5)36-30-34(56(52,53)54)23-25-38(36)46(40)28-14-10-13-17-41(48)44-27-26-31-18-20-32(47)21-19-31;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-25,29-30H,6,10,13-14,17,26-28H2,1-5H3,(H3-,44,47,48,49,50,51,52,53,54);4-6H2,1-3H3 |
InChIキー |
PKVPZSGTNHZHDH-UHFFFAOYSA-N |
異性体SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



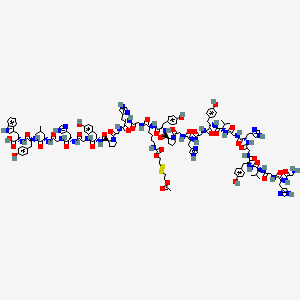
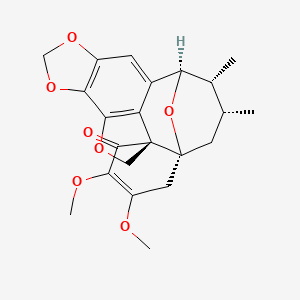

![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
